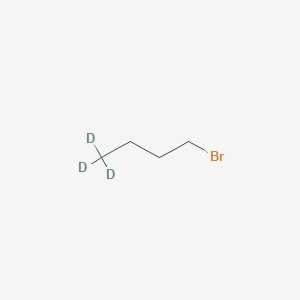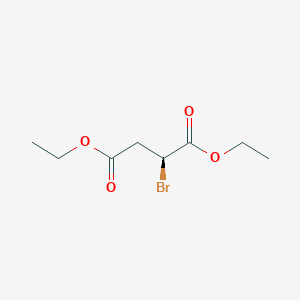
Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) is a chemical compound with the molecular formula C8H13BrO4. It is also known as diethyl (2S)-bromosuccinate. This compound is widely used in scientific research and has various applications in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) is not fully understood. However, it is believed to act as an electrophilic reagent in organic synthesis. It can react with various nucleophiles such as alcohols, amines, and thiols to form new compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of butanedioic acid, bromo-, diethyl ester, (2S)-(9CI). However, it is not intended for use in drug formulations and is only used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) in lab experiments is its high reactivity towards various nucleophiles. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its toxicity. It should be handled with care and appropriate safety measures should be taken.
Zukünftige Richtungen
There are many potential future directions for research involving butanedioic acid, bromo-, diethyl ester, (2S)-(9CI). One area of interest is the development of new synthetic methods using this compound as a key reagent. Another potential direction is the synthesis of new compounds with biological activity using this compound as a starting material. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields of research.
Synthesemethoden
The synthesis of butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) can be achieved through the reaction of diethyl succinate with bromine in the presence of a catalyst such as aluminum chloride. The reaction takes place at room temperature and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis for the preparation of various compounds. It is also used as a starting material for the synthesis of other important compounds such as alpha-bromo esters, alpha-hydroxy esters, and alpha-amino esters.
Eigenschaften
CAS-Nummer |
158705-99-8 |
|---|---|
Produktname |
Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) |
Molekularformel |
C8H13BrO4 |
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
diethyl (2S)-2-bromobutanedioate |
InChI |
InChI=1S/C8H13BrO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
RUIJMAUNJVDAEE-LURJTMIESA-N |
Isomerische SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)Br |
SMILES |
CCOC(=O)CC(C(=O)OCC)Br |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)Br |
Synonyme |
Butanedioic acid, bromo-, diethyl ester, (2S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B133171.png)
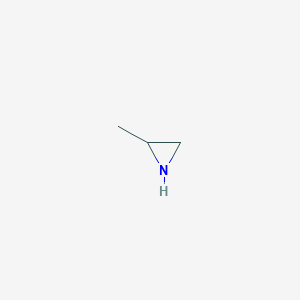
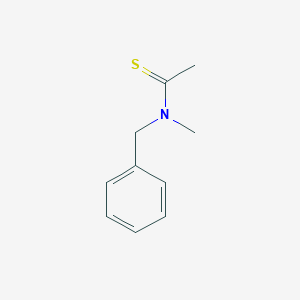
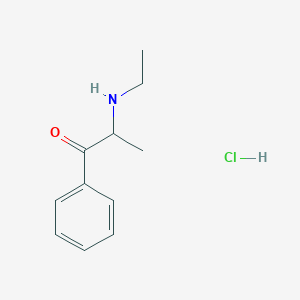
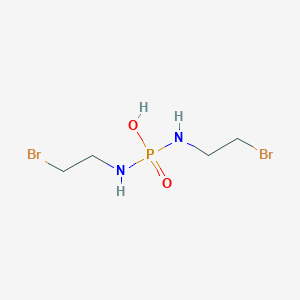
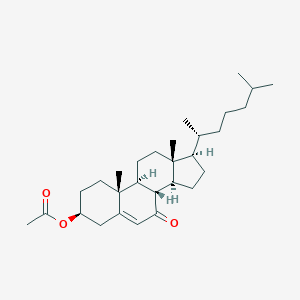
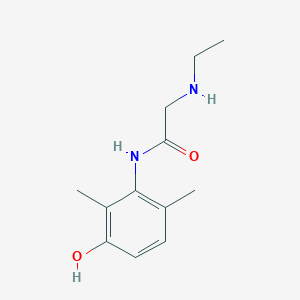
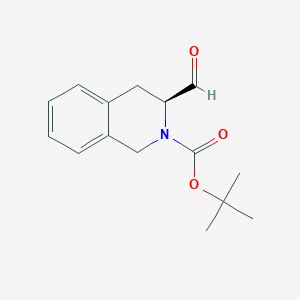
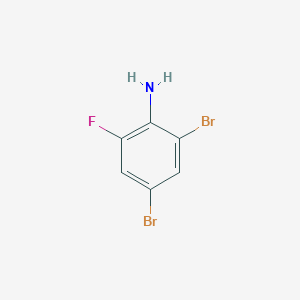
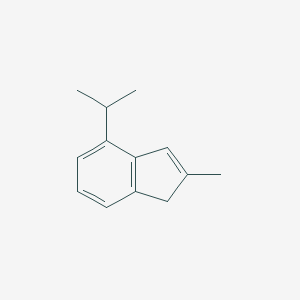
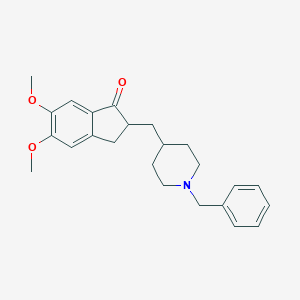
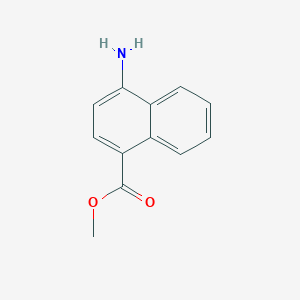
![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)
